Trametinib-d4 -

Trametinib-d4

Catalog Number: EVT-12561745
CAS Number:
Molecular Formula: C26H23FIN5O4
Molecular Weight: 619.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trametinib-d4 is classified as an antineoplastic agent, specifically targeting the MAPK/ERK signaling pathway. It is synthesized from precursors that include various organic compounds, typically involving complex chemical reactions to ensure the integrity of the deuterated structure. The compound is sourced from specialized chemical suppliers or synthesized in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of trametinib-d4 typically involves several key steps that integrate deuterium substitution into the trametinib molecule. A notable method includes:

  1. Starting Materials: The synthesis begins with malonic acid mono-formamide monoethyl ester and methyl malonic acid as precursors.
  2. Cyclization Reaction: These precursors undergo cyclization to form a pyridine trione compound.
  3. Formation of Key Intermediate: The pyridine trione compound is then reacted with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea to yield a key intermediate specific to trametinib synthesis.
  4. Deuteration: Deuterium is introduced at specific positions within the molecular structure during these reactions, often utilizing deuterated solvents or reagents to achieve the desired isotopic labeling.
Molecular Structure Analysis

Structure and Data

Trametinib-d4 retains the core structure of trametinib but features deuterium atoms replacing certain hydrogen atoms. This modification can be critical for studies involving mass spectrometry or pharmacokinetic analysis, where distinguishing between isotopes can provide insights into metabolic pathways.

The molecular formula for trametinib-d4 is C_17H_17D_4F_2N_3O_2, indicating that it contains 17 carbon atoms, 17 hydrogen atoms (including deuterium), 2 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms. The structural configuration remains consistent with trametinib's known arrangement, which includes a pyridopyrimidine scaffold essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Trametinib-d4 participates in various chemical reactions that are essential for its synthesis and functional studies:

  • Cyclization Reactions: As noted in synthesis methods, cyclization reactions are pivotal in forming the core structure of trametinib-d4.
  • Substitution Reactions: These involve substituting specific functional groups on the core structure, which can be modified to enhance binding affinity or alter pharmacokinetic properties.
  • Deuteration Reactions: Specific reactions are designed to introduce deuterium at strategic locations within the molecule without altering its biological activity.

These reactions are typically monitored using techniques such as high-performance liquid chromatography or mass spectrometry to ensure purity and confirm structural integrity .

Mechanism of Action

Process and Data

Trametinib-d4 functions by inhibiting MEK1 and MEK2, which are critical components of the MAPK signaling pathway. By blocking these kinases, trametinib-d4 effectively disrupts cell proliferation and survival signals in cancer cells harboring BRAF mutations.

The mechanism involves:

  1. Binding Affinity: Trametinib-d4 exhibits high binding affinity for MEK proteins, preventing their activation by upstream signals.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of extracellular signal-regulated kinases (ERK), ultimately resulting in decreased cell division and increased apoptosis in cancerous cells.

Data from studies indicate that trametinib-d4 retains similar efficacy to its non-deuterated counterpart, making it a valuable tool for elucidating drug interactions and mechanisms in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trametinib-d4 displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 353.39 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light to prevent degradation.

These properties make trametinib-d4 suitable for various analytical techniques used in pharmacological studies.

Applications

Scientific Uses

Trametinib-d4 serves multiple scientific purposes:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to track its metabolism more accurately compared to non-deuterated forms.
  • Drug Interaction Studies: By using trametinib-d4 in combination with other therapeutic agents, scientists can explore potential synergistic effects or antagonistic interactions.
  • Biological Mechanism Investigations: Researchers utilize this compound to better understand the biochemical pathways involved in cancer progression and treatment responses.
Introduction to Deuterated Pharmaceutical Standards

Stable Isotope-Labeled Compounds in Biomedical Research

Stable isotope-labeled compounds like Trametinib-d4 serve as indispensable tools across multiple domains of pharmaceutical research and development. Their utility stems from the near-identical chemical behavior of deuterated molecules compared to their non-deuterated counterparts, coupled with sufficient mass difference for analytical discrimination. In pharmacokinetic studies, these compounds function as internal standards that experience identical extraction efficiency, matrix effects, and chromatographic behavior as the analyte of interest, enabling highly accurate quantification through isotope dilution methods [7]. The structural fidelity of Trametinib-d4 specifically maintains the molecular recognition properties of trametinib, including its binding affinity for MEK1/2 kinases (IC₅₀ ≈ 2 nM), while providing distinct analytical signatures [1].

The synthesis of Trametinib-d4 follows rigorous pathways to achieve high isotopic enrichment (>95% deuterium incorporation) and chemical purity (>95% by HPLC), ensuring reliability in sensitive applications [5] [6]. Manufacturers employ specialized synthetic routes to introduce deuterium at the specified positions, yielding a compound with molecular formula C₂₆H₁₉D₄FIN₅O₄ and molecular weight 619.42 g/mol [1] [8]. This precision engineering results in a research tool with minimal isotopic impurity, critical for avoiding quantitative inaccuracies in mass spectrometric assays. The primary application of Trametinib-d4 falls into three domains: (1) as an internal standard for LC-MS/MS quantification of trametinib in biological matrices, (2) as a tracer for metabolic studies investigating trametinib biotransformation pathways, and (3) as a reference material for assay validation and quality control in therapeutic drug monitoring programs [2] [7].

Table 1: Physicochemical Properties of Trametinib-d4

PropertySpecificationAnalytical MethodSignificance
Molecular FormulaC₂₆H₁₉D₄FIN₅O₄HRMSDefines elemental composition and exact mass
Molecular Weight619.42 g/molMS+4 Da shift enables MS discrimination
Isotopic Enrichment>95% D at positions 2,4,5,6 of phenyl ringNMR/MSEnsures analytical specificity
Chemical Purity>95%HPLC-UV/PDAReduces interference in quantification
Storage Conditions-20°C protected from lightStability studiesMaintains integrity and shelf-life

Role of Deuterium in Mass Spectrometry Tracers

Deuterium's unique properties make it exceptionally valuable in mass spectrometry-based analytical techniques. The mass differential created by substituting hydrogen with deuterium (+1 mass unit per replacement) provides a detectable signature in mass analyzers without altering the compound's chemical behavior during sample preparation and chromatography. Trametinib-d4, with its four deuterium atoms, exhibits a distinct +4 Da mass shift compared to non-deuterated trametinib (615.39 g/mol vs. 619.42 g/mol) [1] [8]. This mass difference allows unambiguous differentiation between the internal standard (Trametinib-d4) and endogenous trametinib or its metabolites when using high-resolution mass spectrometry or monitored transitions in tandem MS. The chromatographic co-elution of the deuterated standard with the analyte ensures that they experience nearly identical matrix effects during ionization—a critical factor for accurate quantification in electrospray ionization (ESI)-MS, where ion suppression or enhancement can significantly impact results [7].

The implementation of Trametinib-d4 as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for trametinib quantification in complex biological samples. A validated method described by researchers demonstrated exceptional performance characteristics when using Trametinib-d4: a lower limit of quantification (LLOQ) of 0.2 ng/mL in plasma, accuracy within 85-115% of nominal concentrations, and precision with <15% relative standard deviation across the calibration range (0.2-200 ng/mL) [7]. The method employed protein precipitation with methanol containing the deuterated internal standard, followed by chromatographic separation on a reversed-phase C18 column with a 5-minute gradient. The selectivity enhancement provided by Trametinib-d4 was particularly crucial in pediatric applications where sample volumes are limited (as little as 50 μL plasma), and matrix complexity necessitates exceptional analytical specificity [7].

Table 2: LC-MS/MS Method Performance Using Trametinib-d4 as Internal Standard

ParameterValueBiological MatrixSignificance
LLOQ0.2 ng/mLHuman plasmaEnables TDM at trough concentrations
Linear Range0.2-200 ng/mLHuman plasmaCovers therapeutic concentrations
Accuracy85-115%Human plasmaEnsures quantitative reliability
Precision (RSD)<15% (intra- and inter-day)Human plasmaDemonstrates method robustness
Extraction Recovery95-105% relative to Trametinib-d4Human plasmaValidates sample preparation efficiency
Sample Volume50 μLPediatric plasmaEnables monitoring in limited-volume samples

Applications in Targeted Kinase Inhibitor Research

Trametinib-d4 has emerged as an essential tool in the development and clinical application of targeted kinase inhibitors, particularly within the MAPK signaling pathway. Its primary application lies in therapeutic drug monitoring (TDM) of trametinib, which exhibits significant inter-individual pharmacokinetic variability (up to 5-fold differences in exposure at fixed dosing) in patients with melanoma, non-small cell lung cancer, and histiocytosis [7]. Clinical studies have established a target trough concentration (Cₘᵢₙ) of ≥10.6 ng/mL for trametinib, below which therapeutic efficacy may be compromised. The precision quantification enabled by Trametinib-d4 allows clinicians to personalize dosing regimens to ensure adequate target exposure while minimizing concentration-dependent toxicities such as cardiomyopathy, ocular toxicities, and skin reactions [7]. Research utilizing Trametinib-d4-based assays has revealed significant age-related pharmacokinetic differences, with pediatric histiocytosis patients showing distinct drug disposition compared to adults with solid tumors—findings with profound implications for dose optimization across populations [7].

Beyond therapeutic monitoring, Trametinib-d4 facilitates advanced drug metabolism studies that explore trametinib's biotransformation pathways. The deuterium labeling creates a distinctive isotopic pattern that allows researchers to track the parent molecule through complex metabolic networks using high-resolution mass spectrometry. Studies employing Trametinib-d4 have identified cytochrome P450 (CYP3A4)-mediated oxidation as the primary metabolic route for trametinib, with major metabolites including N-desmethyltrametinib and hydroxylated derivatives [6]. Understanding these pathways is critical for predicting drug-drug interactions, particularly when trametinib is co-administered with CYP3A4 inducers or inhibitors. Furthermore, the deuterium isotope effect (where C-D bonds break more slowly than C-H bonds) can provide mechanistic insights into rate-limiting metabolic steps, though strategic deuteration away from metabolic soft spots in Trametinib-d4 minimizes kinetic isotope effects that could alter metabolic profiles relative to the non-deuterated drug [3].

In combination therapy research, Trametinib-d4 has enabled simultaneous quantification of trametinib with other targeted agents, most notably the BRAF inhibitor dabrafenib. This combination represents the standard of care for BRAF V600-mutant tumors, and synergistic pharmacokinetic-pharmacodynamic relationships have been elucidated using deuterated standards. Research using Trametinib-d4 has demonstrated that the combination therapy significantly reduces immunosuppressive myeloid-derived suppressor cells (MDSCs) in tumor microenvironments through off-target GCN2 kinase activation—a mechanism that contributes substantially to the therapeutic efficacy beyond direct tumor cell killing [4]. Meta-analyses of glioma studies further revealed differential outcomes based on tumor grade, with low-grade gliomas showing significantly higher partial response rates (39% vs. 32% in high-grade) and lower progression rates when treated with dabrafenib plus trametinib combinations [9].

Table 3: Comparative Efficacy of Trametinib-Containing Therapy in Gliomas

Response ParameterLow-Grade Glioma (LGG)High-Grade Glioma (HGG)Statistical Significance
Complete Response (CR)12%8%P=0.21
Partial Response (PR)46%32%P=0.03
Stable Disease (SD)35%37%P=0.72
Progressive Disease (PD)8%26%P<0.01
Objective Response Rate58%40%P=0.36

Properties

Product Name

Trametinib-d4

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide

Molecular Formula

C26H23FIN5O4

Molecular Weight

619.4 g/mol

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D

InChI Key

LIRYPHYGHXZJBZ-PUYVGKOOSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.